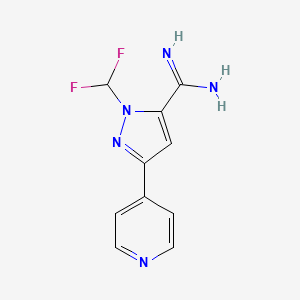

1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

Beschreibung

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a pyrazole-derived compound characterized by a trifunctional substitution pattern: a difluoromethyl group at position 1, a pyridin-4-yl ring at position 3, and a carboximidamide group at position 4. The carboximidamide group (-C(=NH)NH₂) contributes to polarity and intermolecular interactions, making this compound a candidate for pharmaceutical or agrochemical applications .

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-pyridin-4-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N5/c11-10(12)17-8(9(13)14)5-7(16-17)6-1-3-15-4-2-6/h1-5,10H,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCPAZSRLIRMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)C(=N)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their pharmacological significance, exhibiting a range of activities including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : CHFN

- Molecular Weight : 215.18 g/mol

- CAS Number : 2098065-38-2

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyrazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | 12.5 mg/mL |

| 2 | E. coli | 25 mg/mL |

| 3 | Pseudomonas aeruginosa | 15 mg/mL |

| 4 | Candida albicans | 10 mg/mL |

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A series of studies revealed that pyrazole derivatives can inhibit the growth of several phytopathogenic fungi. For instance, compounds similar to this one showed over 73% inhibition against Gibberella zeae at concentrations of 100 µg/mL .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Fungal Strain | Inhibition Percentage (%) |

|---|---|---|

| A | G. zeae | >73% |

| B | Fusarium oxysporum | 65% |

| C | Alternaria alternata | 70% |

The biological activities of pyrazole derivatives are often attributed to their ability to inhibit key enzymes involved in microbial metabolism or to disrupt cellular processes. For example, some studies suggest that these compounds may interfere with the synthesis of nucleic acids or proteins in bacteria and fungi, leading to cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where one compound demonstrated significant antibacterial activity comparable to standard antibiotics like ceftriaxone. This study underscored the potential of pyrazole derivatives in treating resistant bacterial infections .

Another study focused on the antifungal efficacy of a related compound against Candida species, revealing promising results that could lead to new treatments for fungal infections resistant to conventional therapies .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is in cancer therapy. Research has indicated that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are crucial in treating androgen-dependent cancers such as prostate cancer. The compound's ability to selectively modulate androgen receptors positions it as a promising candidate for further development in this area .

Antifungal and Antimicrobial Properties

Recent studies have shown that pyrazole derivatives exhibit antifungal activity against various phytopathogenic fungi. While specific data on this compound's activity is limited, related compounds have demonstrated efficacy, suggesting potential applications in agricultural chemistry for crop protection .

Neurological Applications

There is emerging interest in the use of pyrazole derivatives for neurological conditions. Compounds similar to 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Pyrazole-Carboximidamide Derivatives

Key Observations:

- Position 1 Substituents: The target compound’s difluoromethyl group balances lipophilicity and metabolic resistance compared to bulkier substituents like methylsulfonylphenyl (Compound 5i) . Unlike non-fluorinated analogs, the difluoromethyl group minimizes oxidative degradation in vivo.

- This may improve target selectivity in enzyme inhibition .

Vorbereitungsmethoden

Step 1: Synthesis of Difluoromethyl-Pyrazole Carboxylic Acid Intermediate

- Starting materials: 2,2-difluoroacetyl halide (fluoride or chloride), alpha,beta-unsaturated esters, and acid-binding agents such as triethylamine or N,N-diisopropylethylamine.

- Reaction conditions: The 2,2-difluoroacetyl halide is added dropwise to a solution of the unsaturated ester and acid-binding agent in an organic solvent (e.g., dioxane or tetrahydrofuran) at low temperature.

- Process: This step involves a substitution/hydrolysis reaction forming an alpha-difluoroacetyl intermediate carboxylic acid.

- Outcome: High yield of the intermediate with minimized isomer formation due to controlled temperature and reagent ratios.

Step 2: Cyclization to Form the Pyrazole Ring

- Reagents: The alpha-difluoroacetyl intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst such as sodium iodide or potassium iodide.

- Conditions: Low-temperature condensation followed by reduced pressure and controlled temperature increase to promote cyclization.

- Workup: Acidification to precipitate the crude pyrazole carboxylic acid.

- Purification: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratio) to achieve high purity (>99.5% by HPLC).

- Yield: Typically around 75-80% with isomer ratios favoring the desired product (up to 96:4).

Conversion to Carboximidamide

- The carboxylic acid group of the pyrazole derivative can be transformed into the carboximidamide functionality via established amidination reactions.

- Common methods include:

- Activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents).

- Reaction with amidine sources such as ammonium salts or amidine hydrochlorides.

- Conditions must be optimized to preserve the difluoromethyl and pyridinyl substituents without side reactions.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Acid Binding Agent | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|---|

| Substitution/Hydrolysis | 2,2-difluoroacetyl halide + α,β-unsaturated ester | Dioxane, THF | Triethylamine or DIPEA | -30 to 0 | High | - | Controlled dropwise addition, low temp |

| Cyclization/Condensation | α-difluoroacetyl intermediate + methylhydrazine | Aqueous solution | Sodium iodide or potassium iodide | -30 to 20 | 75-80 | >99.5 | Recrystallization from alcohol-water mix |

| Amidination (Carboximidamide formation) | Activated acid + amidine source | Variable | Coupling agents (e.g., SOCl2, EDCI) | Ambient to reflux | Variable | >95 | Requires optimization for target compound |

Research Findings and Optimization Notes

- The use of 2,2-difluoroacetyl halides as starting materials ensures efficient incorporation of the difluoromethyl group with high selectivity.

- Acid-binding agents such as triethylamine improve reaction control and yield in the substitution step.

- Catalysts like sodium iodide facilitate cyclization and reduce isomer formation.

- Recrystallization solvents and conditions critically influence final product purity and yield.

- The ratio of isomers (e.g., 3- vs. 5-substituted pyrazole carboxylic acids) can be controlled by reaction temperature and catalyst choice.

- Conversion to the carboximidamide may require careful control to avoid hydrolysis or side reactions, especially maintaining the integrity of the pyridin-4-yl substituent.

Q & A

Q. What are effective synthetic routes for 1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide, and how can intermediates be optimized?

- Methodological Answer : A multi-step synthesis strategy is recommended. Begin with the preparation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. Introduce the difluoromethyl group using chlorodifluoromethane or via radical difluoromethylation under copper catalysis . For the pyridinyl substituent, employ Suzuki-Miyaura cross-coupling with pyridin-4-ylboronic acid and a halogenated pyrazole intermediate (e.g., brominated at position 3). Optimize intermediates by monitoring reaction progress via TLC or HPLC, and purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., pyridinyl proton signals at δ 8.5–8.8 ppm) and difluoromethyl splitting (δ 5.5–6.0 ppm, J = 60–70 Hz) .

- IR Spectroscopy : Identify carboximidamide N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 279.0825) .

- Elemental Analysis : Ensure ≤0.4% deviation for C, H, N.

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, oxidoreductases) due to the pyrazole-carboximidamide scaffold’s known bioactivity. Use fluorescence-based or colorimetric assays (e.g., NADPH depletion for oxidoreductases). For cytotoxicity screening, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl, methylpyridinyl) or difluoromethyl (e.g., trifluoromethyl, chloromethyl) groups .

- Biological Testing : Compare IC50 values across analogs using dose-response curves. For example, replace the pyridinyl group with a phenyl ring to assess aromatic π-π stacking requirements .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2, EGFR) .

Q. How can contradictions in solubility data between studies be resolved?

- Methodological Answer : Discrepancies often arise from differing solvent systems or crystallization conditions. Standardize solubility measurements using the shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Characterize polymorphs via X-ray crystallography or DSC. For low aqueous solubility (<0.1 mg/mL), consider prodrug strategies (e.g., esterification of the carboximidamide group) .

Q. What methodologies are recommended for evaluating environmental stability and degradation pathways?

- Methodological Answer : Conduct accelerated degradation studies under:

- Hydrolytic Conditions : pH 2–12 buffers at 40°C for 72 hours. Monitor via HPLC-MS to identify hydrolysis products (e.g., carboximidamide → carboxylic acid) .

- Photolytic Conditions : Expose to UV light (λ = 254 nm) for 24 hours. Detect radical intermediates using ESR spectroscopy .

- Microbial Degradation : Incubate with soil microbiota (OECD 301B test) to assess biodegradation half-life .

Q. How can molecular docking studies be optimized to predict binding interactions with novel targets?

- Methodological Answer :

- Protein Preparation : Use homology modeling (e.g., SWISS-MODEL) if crystal structures are unavailable. Add missing loops and protonate residues at physiological pH .

- Ligand Preparation : Generate 3D conformers (e.g., Open Babel) and assign partial charges (Gasteiger-Marsili method).

- Validation : Compare docking poses with known inhibitors (RMSD ≤2.0 Å) and perform MD simulations (100 ns) to assess binding stability .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Methodological Answer :

- Catalyst Optimization : Use Pd(OAc)2/XPhos for Suzuki coupling (≥90% yield) .

- Solvent Selection : Replace DMF with DMA or THF to reduce byproducts.

- Workflow Automation : Implement flow chemistry for exothermic steps (e.g., diazotization).

- Quality Control : In-line FTIR monitors reaction progress; final purity ≥98% confirmed by HPLC (C18 column, 220 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.